![molecular formula C9H11ClN2 B1472139 6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-c]吡啶 CAS No. 1403899-44-4](/img/structure/B1472139.png)
6-氯-3,3-二甲基-2,3-二氢-1H-吡咯并[3,2-c]吡啶
描述
“6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The predicted boiling point of “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is 267.3±40.0 °C and its predicted density is 1.154±0.06 g/cm3 .科学研究应用
合成和化学性质
合成的构建模块:该化合物是通过亲核取代反应合成 4-取代 7-氮杂吲哚衍生物的多功能构建模块。这已在各种 4-O-和 C-取代-7-氮杂吲哚的有效合成中得到证实 (Figueroa-Pérez 等,2006).
卤化反应:该化合物参与氯化和溴化反应,形成衍生物,例如 5,6-二氯(二溴)-2,3-二氢-1H-咪唑并[4,5-b]吡啶-2-酮。这些反应展示了其反应性和产生各种卤代衍生物的潜力 (Yutilov 等,2005).
除草剂活性构象分析:该化合物的氯吡啶-2-基衍生物根据氯原子位置表现出不同的生物学特性。3-氯类似物表现出后出苗和出苗前除草活性。分子建模技术已被用于了解这些活性变化 (Andrea 等,1990).
合成激酶研究的新型骨架:该化合物用于合成二氮杂氧吲哚,这是一种应用于激酶研究领域的 novel 骨架。这突出了其在药学和生化研究中的作用 (Cheung 等,2001).
生物和药学应用
驱虫活性:该化合物的衍生物,例如外消旋 7-取代四氢-6H-吡咯并呋喃吡啶二酮,已显示出对寄生线虫的体内功效。这强调了其在开发新型驱虫剂中的潜力 (Jeschke 等,2005).
配体-受体相互作用:已经对该化合物的类似物(例如吡咯和吡啶类似物)进行了研究,以了解它们与受体的相互作用,特别是在强心剂的背景下。这项研究有助于开发新的药理学剂 (Dionne 等,1986).
未来方向
The future directions for the research on “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” could involve further exploration of its synthesis methods, detailed study of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and assessment of its safety and hazards. These aspects can provide valuable insights for the development of new drugs and therapies .
作用机制
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets to exert their biological effects .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
The compound’s predicted boiling point is 2673±400 °C, and its predicted density is 1154±006 g/cm3 . The compound’s predicted acidity coefficient (pKa) is 4.96±0.40 .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to have a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
生化分析
Biochemical Properties
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the inhibition or activation of these enzymes, thereby affecting various cellular processes . Additionally, this compound can bind to specific receptors on the cell surface, influencing signal transduction pathways.
Cellular Effects
The effects of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of various metabolites.
Molecular Mechanism
At the molecular level, 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites . This inhibition can result in the downregulation of specific signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as the modulation of specific signaling pathways . At high doses, it can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration.
Metabolic Pathways
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are involved in metabolic processes. For instance, it can influence the activity of metabolic enzymes, leading to changes in metabolic flux and levels of specific metabolites . This interaction can result in altered cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments . For example, the compound can be transported into the cell via specific membrane transporters and then distributed to various organelles.
Subcellular Localization
The subcellular localization of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-8(10)11-4-6(7)9/h3-4,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHOANPBPZQWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC(=NC=C21)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

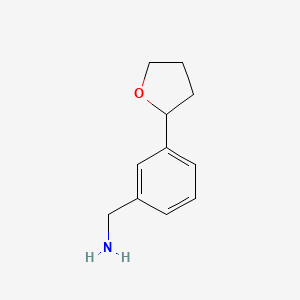
![N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1472058.png)

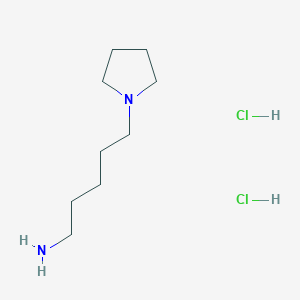
![5-Oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B1472061.png)

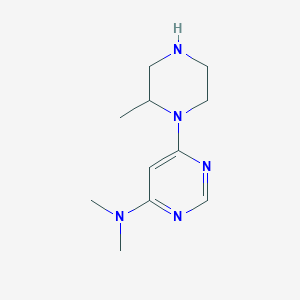
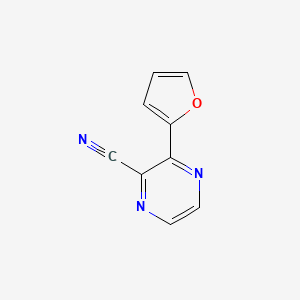
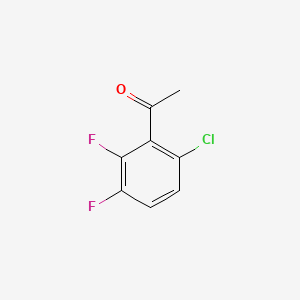
![N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1472071.png)

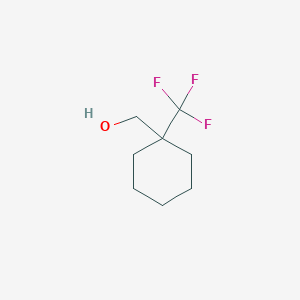
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472077.png)
